Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a pivalamide group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Amidation: The pivalamide group is introduced through an amidation reaction using pivaloyl chloride and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine, Lewis acids as catalysts.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl 3-methyl-5-pivalamidothiophene-2-carbinol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of organic semiconductors and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pivalamide group can enhance the compound’s stability and bioavailability, while the thiophene ring can facilitate interactions with biological targets through π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 3-methylthiophene-2-carboxylate: Lacks the pivalamide group, which may result in different biological activity and stability.
3-Methyl-5-pivalamidothiophene-2-carboxylic acid: Lacks the ethyl ester group, affecting its solubility and reactivity.
Ethyl 3-methyl-2-thiophenecarboxylate: Lacks the pivalamide group and has different substitution patterns on the thiophene ring.
The presence of the pivalamide group in this compound makes it unique, potentially enhancing its stability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
ethyl 5-(2,2-dimethylpropanoylamino)-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-6-17-11(15)10-8(2)7-9(18-10)14-12(16)13(3,4)5/h7H,6H2,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKDSNXRFHPZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.